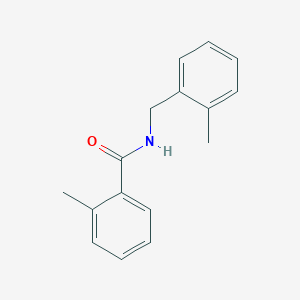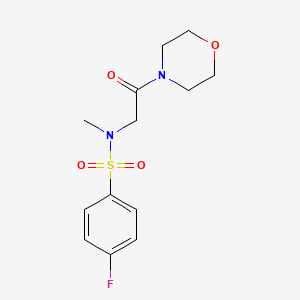
6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as GW 501516, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been studied for its ability to stimulate muscle growth and improve endurance.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide involves the activation of the peroxisome proliferator-activated receptor delta (PPARδ). This receptor is involved in the regulation of various metabolic processes such as lipid metabolism, glucose metabolism, and energy homeostasis. Activation of PPARδ by this compound leads to an increase in the expression of genes involved in these metabolic processes, resulting in improved endurance and muscle growth.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to increase the expression of genes involved in lipid metabolism, resulting in increased fat burning and improved endurance. It has also been shown to increase the expression of genes involved in muscle growth, resulting in increased muscle mass and strength. Additionally, it has been shown to improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes and other metabolic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide for lab experiments is its ability to improve endurance and stimulate muscle growth. This makes it a useful tool for studying the mechanisms of these processes and for developing potential treatments for diseases such as obesity and diabetes. However, one limitation of this compound is its potential for off-target effects. As a selective androgen receptor modulator, it may have unintended effects on other receptors and pathways, making it important to carefully study its effects in various systems.
Direcciones Futuras
There are several potential future directions for the study of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is its potential applications in the treatment of metabolic diseases such as obesity and diabetes. Further studies are needed to fully understand its effects on glucose metabolism and insulin sensitivity. Another area of interest is its potential applications in the field of sports and athletics. Further studies are needed to fully understand its effects on muscle growth and endurance, as well as its potential for abuse as a performance-enhancing drug. Additionally, there is potential for the development of more selective and potent PPARδ agonists based on the structure of this compound.
Métodos De Síntesis
The synthesis of 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 2-amino-4-bromobenzoic acid with acetic anhydride to form 2-acetamido-4-bromobenzoic acid. This intermediate is then reacted with 3-pyridinecarboxylic acid and thionyl chloride to form 2-acetamido-4-bromo-3-pyridinecarboxylic acid. Finally, this intermediate is reacted with ammonia to form this compound.
Aplicaciones Científicas De Investigación
6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields. In the field of sports and athletics, this compound has been studied for its ability to improve endurance and stimulate muscle growth. In the field of medicine, it has been studied for its potential applications in the treatment of various diseases such as obesity, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
6-bromo-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9/h1-8H,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJAVDQOFPKKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)
![2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5776475.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)

![1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5776492.png)



![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5776513.png)



